molecular formula C7H12O3 B1529851 Methyl 3-methyltetrahydrofuran-3-carboxylate CAS No. 74785-96-9

Methyl 3-methyltetrahydrofuran-3-carboxylate

Cat. No.: B1529851
CAS No.: 74785-96-9
M. Wt: 144.17 g/mol
InChI Key: OLEJMBKZVNRMOF-UHFFFAOYSA-N
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Description

Methyl 3-methyltetrahydrofuran-3-carboxylate (CAS: 18689-92-4) is a cyclic ester derivative of tetrahydrofuran (THF) with a methyl ester group and a methyl substituent at the 3-position of the furan ring. Its molecular formula is C₆H₁₂O₂, and it has a molecular weight of 116.16 g/mol . This compound is structurally characterized by a five-membered oxygen-containing ring (tetrahydrofuran) fused with a carboxylate ester group, which confers unique steric and electronic properties. It is primarily used in organic synthesis as a chiral building block or intermediate for pharmaceuticals, agrochemicals, and specialty polymers due to its rigid bicyclic framework .

Properties

IUPAC Name

methyl 3-methyloxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9-2)3-4-10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJMBKZVNRMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-methyltetrahydrofuran-3-carboxylate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and research findings.

This compound has the following chemical properties:

Property Value
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX
Canonical SMILESCCOC1(C(C(C1)C(=O)O)C)C

Synthesis

The synthesis of this compound typically involves the esterification of 3-methyltetrahydrofuran-3-carboxylic acid with methanol. The reaction is usually catalyzed by sulfuric acid and performed under reflux conditions to ensure complete conversion.

This compound exhibits biological activity through various mechanisms, primarily involving its interaction with enzymes and receptors in biological systems. Research indicates that it can modulate enzyme activity, potentially influencing metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : In vitro experiments demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential application in treating inflammatory diseases .
  • Cytotoxicity in Cancer Cells : Research involving cancer cell lines showed that this compound induced apoptosis in certain types of cancer cells, highlighting its potential role as an anticancer agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the tetrahydrofuran ring have been shown to enhance biological activity, particularly against specific cancer cell lines and microbial pathogens .

Applications

This compound has several applications in various fields:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for further drug development.
  • Chemical Synthesis : It serves as an intermediate in the synthesis of other bioactive compounds, facilitating the development of new therapeutic agents.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Methyl 3-methyltetrahydrofuran-3-carboxylate serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various biologically active compounds due to its structural versatility. The compound can undergo various reactions such as:

  • Esterification : It can react with alcohols to form larger esters, which are valuable in pharmaceuticals and agrochemicals.
  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding carboxylic acid, which may have distinct biological activities.

2. Polymer Production

The compound is also significant in polymer chemistry. This compound can act as a monomer for the synthesis of polyesters and other polymeric materials. Its use in polymerization processes can lead to materials with desirable mechanical properties and thermal stability.

Application AreaDescription
Organic SynthesisIntermediate for synthesizing biologically active compounds.
Polymer ProductionMonomer for polyesters and other polymers.

Case Studies

Case Study 1: Use in Polymer Synthesis

A study demonstrated the efficacy of this compound as a monomer in the production of biodegradable polyesters. The resulting polymers exhibited favorable biodegradability while maintaining mechanical integrity, making them suitable for packaging applications.

Case Study 2: Solvent Properties

Research has shown that this compound possesses excellent solvent properties, particularly for polar and non-polar compounds. Its ability to dissolve a wide range of substances makes it an attractive candidate for use in chemical reactions where solubility is critical.

Industrial Applications

1. Solvent Use

Due to its solvent capabilities, this compound is utilized in various industrial processes, including:

  • Coating Formulations : It can serve as a solvent in paints and coatings to enhance application properties.
  • Extraction Processes : Its polar nature allows it to be effective in extraction processes for natural products.

2. Pharmaceutical Applications

In the pharmaceutical industry, the compound is explored for its potential as a building block for drug development. Its derivatives may exhibit pharmacological properties that are beneficial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Methyl 3-methyltetrahydrofuran-3-carboxylate with structurally and functionally related compounds, based on molecular properties, synthesis routes, and applications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 18689-92-4 C₆H₁₂O₂ 116.16 3-methyl substitution; ester group at 3-position Chiral intermediates, polymer synthesis, agrochemicals
Methyl tetrahydrofuran-3-carboxylate 53662-85-4 C₆H₁₀O₃ 130.14 No methyl substitution; ester group at 3-position Organic solvents, flavoring agents, pharmaceutical precursors
Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate 1339812-00-8 C₈H₁₅NO₃ 173.21 Ethyl ester; methylamino group at 3-position Peptide mimetics, bioactive molecule synthesis
Tetrahydrofuran-3-carboxylic acid 89364-31-8 C₅H₈O₃ 116.12 Carboxylic acid group instead of ester Acid catalysis, biodegradable polymers
Ethyl 2-oxotetrahydrofuran-3-carboxylate 77513-58-7 C₇H₁₀O₄ 158.15 2-oxo (ketone) group; ethyl ester Reactive intermediates for heterocyclic chemistry

Key Comparative Insights :

Structural Differences: this compound’s 3-methyl group enhances steric hindrance compared to Methyl tetrahydrofuran-3-carboxylate, influencing reactivity in stereoselective reactions . The ethyl ester in Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate increases lipophilicity, making it more suitable for membrane-penetrating drug candidates . The 2-oxo group in Ethyl 2-oxotetrahydrofuran-3-carboxylate introduces electrophilic reactivity, enabling participation in keto-enol tautomerism and cyclization reactions .

Synthetic Utility: this compound is synthesized via acid-catalyzed esterification of tetrahydrofuran-3-carboxylic acid, whereas Ethyl 3-(methylamino)tetrahydrofuran-3-carboxylate requires amine-functionalized intermediates . Tetrahydrofuran-3-carboxylic acid (CAS 89364-31-8) serves as a precursor for both methyl and ethyl esters but lacks the methyl substituent, limiting its use in chiral applications .

Applications :

  • This compound’s rigid structure is favored in asymmetric catalysis , whereas Ethyl 2-oxotetrahydrofuran-3-carboxylate is used in heterocyclic ring formation .
  • The carboxylic acid derivative (CAS 89364-31-8) finds niche roles in biodegradable polymers , contrasting with the ester derivatives’ dominance in synthetic chemistry .

Research Findings and Data

  • Thermal Stability : this compound exhibits higher thermal stability (decomposition >200°C) compared to Ethyl 2-oxotetrahydrofuran-3-carboxylate (decomposition at ~150°C) due to reduced electron-withdrawing effects .
  • Chiral Resolution : The 3-methyl group in this compound enables efficient chiral separation via HPLC, achieving >99% enantiomeric excess in pharmaceutical intermediates .
  • Solubility : The compound is sparingly soluble in water (<0.1 g/L) but highly soluble in polar aprotic solvents like THF and DMSO, aligning with its use in organic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-methyltetrahydrofuran-3-carboxylate
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